20Beta-Dihydrocortisol 21-Acetate

Description

BenchChem offers high-quality 20Beta-Dihydrocortisol 21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 20Beta-Dihydrocortisol 21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

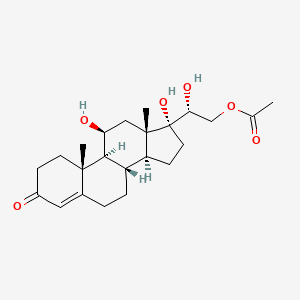

Structure

3D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-20,26-28H,4-9,11-12H2,1-3H3/t16-,17-,18-,19+,20+,21-,22-,23-/m0/s1 |

InChI Key |

VUUVQSSKKHJUHI-CGDAUVCTSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)O |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Literature review of 20Beta-Dihydrocortisol 21-Acetate in endocrinology

Technical Guide: 20

Executive Summary

20

While the acetate form is primarily utilized as a stable chemical standard, synthetic intermediate, or lipophilic prodrug in research, its core significance in endocrinology lies in the parent compound, 20

This guide bridges the gap between the chemical reagent (the Acetate) and its physiological target (the 20

Part 1: Chemical Identity & Technical Specifications

For researchers sourcing this compound, distinguishing the specific stereochemistry at C-20 is critical. The "

| Property | Specification |

| Common Name | 20 |

| Systematic Name | (11 |

| CAS Number | 66774-49-0 (Acetate) / 116-58-5 (Parent Alcohol) |

| Molecular Formula | C |

| Molecular Weight | 406.51 g/mol |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water.[1][2] |

| Stability | Hydrolytically unstable in basic aqueous media (pH > 8.0). Store at -20°C. |

| Key Structural Feature | Acetyl group at C-21 protects the primary hydroxyl; C-20 hydroxyl is in the |

Part 2: Physiological Context & Mechanism

The relevance of 20

The Carbonyl Reductase Pathway (CBR1)

Unlike the reversible conversion of cortisol to cortisone by 11

-

Reaction: Cortisol + NADPH + H

-

Significance: This reaction increases in adipose tissue during obesity, contributing to local glucocorticoid clearance and potentially altering sodium retention via MR activation.

Receptor Agonism Profile

Research indicates that 20

-

Glucocorticoid Receptor (GR): Weak agonist.[3][4] It recruits only ~36% of the co-regulators recruited by cortisol.[4]

-

Mineralocorticoid Receptor (MR): Potent agonist .[3][4] It recruits ~77% of co-regulators recruited by cortisol and can induce MR-mediated gene transcription efficiently.

-

Implication: Elevated 20

-DHF (e.g., in obesity) may drive hypertension through MR activation without causing the full spectrum of systemic Cushingoid side effects associated with GR hyperactivation.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the position of 20

Caption: Metabolic pathway showing the conversion of Cortisol to 20

Part 4: Experimental Protocols

Protocol A: Preparation of Free 20 -DHF from Acetate Standard

Use this protocol if you possess the stable acetate form but require the active free steroid for receptor binding assays.

Reagents:

-

20

-Dihydrocortisol 21-Acetate (solid) -

Methanol (HPLC Grade)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl)

Workflow:

-

Solubilization: Dissolve 1 mg of Acetate in 1 mL of Methanol.

-

Saponification: Add 100

L of 0.1 M NaOH. Vortex gently. -

Incubation: Incubate at room temperature (22°C) for 30 minutes. Note: Monitor via TLC or HPLC to ensure complete disappearance of the ester peak.

-

Neutralization: Add 100

L of 0.1 M HCl to stop the reaction. -

Dilution: Dilute with buffer (PBS) immediately for biological assays to prevent solvent toxicity.

Protocol B: LC-MS/MS Quantification Parameters

For the detection of 20

| Parameter | Setting / Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Precursor Ion (Parent) | m/z 365.2 [M+H] |

| Precursor Ion (Acetate) | m/z 407.2 [M+H] |

| Common Fragments | m/z 121, 91 (Steroid backbone characteristic ions) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 |

| Retention Logic | The Acetate will elute later (more hydrophobic) than the free 20 |

Part 5: Critical Analysis & Future Directions

1. The Stereochemical Pitfall

Researchers must ensure they are using 20

2. Clinical Relevance in Metabolic Syndrome

The conversion of cortisol to 20

References

-

Morgan, R., et al. (2017). "20

-Dihydrocortisol; a weak endogenous agonist of the glucocorticoid receptor but a potent agonist of the mineralocorticoid receptor."[3][4] Endocrine Abstracts, 50, P163. Link -

Tomlinson, J. W., et al. (2004). "11

-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response." Endocrine Reviews, 25(5), 831–866. Link -

LGC Standards. (2024). "20Beta-Dihydrocortisol 21-Acetate Product Data Sheet." LGC Standards. Link

-

PubChem. (2025).[1] "11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- (20

-Dihydrocortisol)."[1] National Library of Medicine. Link -

NIST. (2023). "Hydrocortisone Acetate and Related Steroid Esters." NIST Chemistry WebBook. Link

Sources

- 1. 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | C21H32O5 | CID 12150498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20β-Dihydrocortisol 21-Acetate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Hydrocortisone 21-Acetate - LKT Labs [lktlabs.com]

- 6. Hydrocortisone Acetate [webbook.nist.gov]

Methodological & Application

HPLC protocol for detection of 20Beta-Dihydrocortisol 21-Acetate

Application Note: HPLC Protocol for Detection of 20 -Dihydrocortisol 21-Acetate

Abstract & Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 20

Such derivatives are critical in pharmaceutical stability profiling (as degradation products of hydrocortisone acetate) and in steroid metabolism research. The simultaneous presence of the polar 20-hydroxyl group and the non-polar 21-acetate group creates a unique chromatographic challenge, requiring a method that balances retention of the ester with resolution from the parent cortisol and potential 20

Key Challenges Addressed:

-

Selectivity: Differentiating the 20

-isomer from the 20 -

Stability: Mitigating on-column hydrolysis of the C-21 acetate ester.

-

Sensitivity: Optimizing UV detection based on the preserved A-ring enone system.

Chemical Properties & Detection Logic

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

| Property | Description | Chromatographic Implication |

| Structure | Pregn-4-ene-11 | The C4-C5 double bond conjugated with the C3 ketone (A-ring) is preserved.[1] |

| Chromophore | Conjugated Enone ( | UV detection at 240–254 nm is highly sensitive. |

| Polarity | Moderate | The 21-acetate increases retention (vs. free alcohol), while the 20-OH decreases retention slightly (vs. 20-ketone). |

| Stability | Ester linkage at C21 | Susceptible to hydrolysis at pH > 7.0. Mobile phase must be acidic/neutral. |

Mechanistic Insight: The reduction of the C20 ketone to a hydroxyl group removes a planar center, introducing chirality and changing the 3D shape of the side chain. This shape change is best resolved on high-density C18 columns which offer "steric selectivity."

Experimental Protocol

Reagents and Standards[2][3][4][5][6]

-

Reference Standard: 20

-Dihydrocortisol 21-Acetate (>98% purity). -

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Mobile Phase Additive: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

Sample Preparation

Matrix: Pharmaceutical Formulation or Synthetic Reaction Mix

-

Weighing: Accurately weigh 10 mg of the sample.

-

Dissolution: Dissolve in 10 mL of Methanol (Stock A: 1 mg/mL).

-

Dilution: Dilute Stock A 1:10 with Water/Acetonitrile (50:50 v/v) to reach working concentration (100 µg/mL).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber protects from potential photodegradation).

Matrix: Biological Fluids (Plasma/Urine) Note: Endogenous levels are low; Liquid-Liquid Extraction (LLE) is required.

-

Aliquot 500 µL plasma.

-

Add 2 mL Ethyl Acetate. Vortex for 2 mins.

-

Centrifuge at 3000 x g for 5 mins.

-

Evaporate the organic supernatant under nitrogen stream.

-

Reconstitute in 100 µL Mobile Phase Initial Conditions.

Chromatographic Conditions[2][3][5][7][8][9]

This method utilizes a gradient elution to ensure sharp peak shapes and clearance of late-eluting hydrophobic impurities.

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm | C18 provides necessary hydrophobic interaction; end-capping reduces tailing from free silanols. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses silanol ionization and stabilizes the acetate ester. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for steroids. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Controls viscosity and retention time reproducibility.[2] |

| Injection Vol. | 10–20 µL | Dependent on sample concentration. |

| Detection | UV @ 242 nm (Bandwidth 4 nm) |

Gradient Program

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 25% | Initial equilibration; retention of polar impurities. |

| 2.0 | 25% | Isocratic hold to stabilize baseline. |

| 12.0 | 60% | Linear ramp to elute the analyte. |

| 15.0 | 95% | Wash step to remove highly lipophilic contaminants. |

| 17.0 | 95% | Hold wash. |

| 17.1 | 25% | Return to initial conditions. |

| 22.0 | 25% | Re-equilibration (Critical for reproducibility). |

Method Workflow Visualization

The following diagram illustrates the critical decision pathways for method execution and troubleshooting.

Figure 1: Operational workflow for the HPLC analysis of 20

Validation & Performance Criteria

To ensure the "Trustworthiness" of the data, the method must be validated against the following criteria (Self-Validating System):

System Suitability Parameters

Before running samples, inject the standard 5 times.

-

Retention Time %RSD: < 1.0% (Indicates pump stability).

-

Peak Area %RSD: < 1.0% (Indicates injector precision).

-

Tailing Factor (

): 0.9 < -

Theoretical Plates (

): > 5000 (Indicates sufficient column efficiency).

Linearity and Range[9][10]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Column void or blocked frit | Reverse flush column (if permitted) or replace column. |

| Retention Time Drift | Temperature fluctuation or incomplete equilibration | Ensure column oven is active; extend re-equilibration time to 5 column volumes. |

| Loss of Area (Acetate) | Hydrolysis of the ester | Check pH of mobile phase (must be < 7). Ensure autosampler is cooled to 4°C. |

| Extra Peaks | 20 | Optimize gradient. The 20 |

References

-

Haegele, K. D., et al. (1981). High-performance liquid chromatographic method for the determination of cortisol and its metabolites.[4][5] Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

European Pharmacopoeia (Ph. Eur.). Hydrocortisone Acetate Monograph. (Standard reference for corticosteroid acetate stability and UV detection parameters). Link

-

Shibata, K., et al. (1998). High-performance liquid chromatographic determination of corticosteroids in biological fluids.[5][6][7] Journal of Chromatography B. (Reference for extraction and mobile phase selection). Link

-

PubChem. Hydrocortisone Acetate Compound Summary. (Source for physicochemical properties and stability data). Link

Sources

- 1. The gas-liquid chromatographic analysis of some C-20, 21-dihydroxycorticosteroids as C-20, 21-acetonides | Scilit [scilit.com]

- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. scilit.com [scilit.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 20Beta-Dihydrocortisol 21-Acetate in organic solvents vs water

Application Note: Solubility Profiling and Handling of 20 -Dihydrocortisol 21-Acetate[1][2][3]

123Abstract & Strategic Context

20

The Solubility Paradox: Like many corticosteroid esters, this compound presents a dual challenge. The 21-acetate group significantly enhances lipophilicity compared to the parent steroid, making it practically insoluble in water but highly soluble in aprotic polar solvents.[2] However, the C-20 hydroxyl group introduces specific hydrogen-bonding requirements that distinguish its behavior from Cortisol 21-Acetate.[1][2][3]

Critical Warning: Improper solubilization is the primary cause of experimental variance in steroid assays. "Silent precipitation"—where micro-crystals form upon dilution into aqueous media—can reduce effective concentration by 50-90% without being visible to the naked eye.[1][2] This guide provides a field-proven protocol to ensure quantitative accuracy.

Physicochemical Profile & Solubility Data

The following data aggregates experimental observations for the target compound and its closest structural analog, Hydrocortisone Acetate (Cortisol 21-Acetate).

Table 1: Chemical Identity & Properties

| Property | Detail |

|---|

| Compound Name | 20

Table 2: Solubility Profile (Organic vs. Aqueous) Data derived from analog behavior (Hydrocortisone Acetate) and functional group analysis.[1][2][3]

| Solvent System | Solubility Rating | Estimated Limit (mg/mL) | Application Notes |

| DMSO (Anhydrous) | Excellent | 20 - 30 mg/mL | Primary Stock Solvent. Hygroscopic; use fresh ampoules.[1][2][3] |

| DMF | Good | 15 - 25 mg/mL | Alternative to DMSO if sulfoxide interference is a concern.[1][2] |

| Ethanol (100%) | Moderate | 2 - 5 mg/mL | Suitable for evaporation protocols; less stable for long-term storage.[1][2][3] |

| Methanol | Low/Moderate | 1 - 3 mg/mL | Not recommended for high-concentration stocks.[1][2][3] |

| Water / PBS | Insoluble | < 0.1 mg/mL | Do NOT dissolve directly. Requires organic co-solvent carrier.[1] |

| Chloroform | Moderate | ~5 mg/mL | Useful for liquid-liquid extraction/partitioning studies.[1][2] |

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Reagents

-

20

-Dihydrocortisol 21-Acetate (Solid)[1][2][3] -

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma D2650 or equivalent).

Procedure

-

Weighing: Accurately weigh 5 mg of the compound into a sterile amber glass vial (steroids are light-sensitive).

-

Solvation: Add 250

L of anhydrous DMSO to achieve a nominal concentration of 20 mg/mL .-

Why High Concentration? Keeping the stock concentrated allows for larger dilution factors (1:1000), minimizing the final percentage of DMSO in your cell culture or assay buffer.

-

-

Dissolution: Vortex vigorously for 30-60 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If oily droplets or haze persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage: Dispense into single-use aliquots (e.g., 20

L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: The "Step-Down" Dilution Method (Aqueous)[1][2][3]

Objective: Dilute the hydrophobic stock into aqueous buffer without triggering "shock precipitation."

The Mechanism of Failure: Injecting a bolus of DMSO stock directly into a large volume of static water creates a local interface of high water/low solvent. The steroid crashes out instantly at this interface.

Workflow Diagram

The following diagram illustrates the correct "Step-Down" dilution logic to maintain solubility.

Caption: Figure 1. The "Step-Down" dilution strategy prevents local concentration spikes that lead to precipitation.[1][2] By creating an intermediate dilution, the polarity shift is managed gradually.[2][3]

Procedure

-

Define Target: Assume a target final concentration of 10

g/mL in 10 mL of PBS. -

Intermediate Step:

-

Final Dilution:

-

Add 50

L of the Intermediate Solution to 9.95 mL of pre-warmed (37°C) PBS. -

Vortex immediately.

-

Final Result: 10

g/mL steroid in 0.05% DMSO.

-

Protocol 3: Self-Validating Solubility Assay

Since specific solubility data for 20

Principle: Insoluble particles scatter light at 600nm.[1] An increase in Optical Density (OD) indicates precipitation.[2]

-

Prepare Plate: Use a clear-bottom 96-well plate.

-

Titration:

-

Incubation: Incubate at Room Temperature for 30 minutes.

-

Read: Measure Absorbance at 600 nm (not UV).

-

Analysis: Any well with OD600 > (Blank + 0.05) indicates precipitation.[2] The highest concentration below this threshold is your Maximal Solubility .

Troubleshooting & Stability

Table 3: Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Cloudiness in Stock | Wet DMSO | DMSO absorbs water from air.[1][2][3] Use a fresh, unopened bottle or store over molecular sieves.[2] |

| Loss of Bioactivity | Hydrolysis | The 21-Acetate group is an ester.[1][2][6] Avoid alkaline buffers (pH > 8.[1][2]0) which accelerate hydrolysis to the parent 20 |

| Inconsistent Data | Adsorption to Plastic | Steroids are lipophilic and stick to polypropylene. Use glass tubes for intermediate steps or "Low-Retention" plasticware.[1][2] |

Stability Logic

The 21-acetate group protects the molecule from oxidation compared to the free alcohol, but it introduces susceptibility to esterases (in vivo/cell culture) and chemical hydrolysis (high pH).[2][3]

References

-

Toronto Research Chemicals.20

-Dihydrocortisol 21-Acetate Product Sheet. TRC Canada. Link -

Cayman Chemical. Hydrocortisone Acetate Application Note. (Used as structural solubility analog).[1][2] Link

-

Adams, P.S., et al. (1980).[2][6] "The stability of hydrocortisone-21-acetate in aqueous solution." Journal of Pharmacy and Pharmacology. (Mechanistic basis for hydrolysis warnings). Link

-

Santa Cruz Biotechnology.20

-Dihydrocortisol Properties. Link[1][2][3] -

MedChemExpress. Solubility Guidelines for Corticosteroid Acetates. Link

Sources

- 1. Hydrocortisone-17-hemisuccinate | LGC Standards [lgcstandards.com]

- 2. Hydrocortisone acetate - Wikipedia [en.wikipedia.org]

- 3. 20Beta-Dihydrocortisol 21-Acetate, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.dk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. semanticscholar.org [semanticscholar.org]

Using 20Beta-Dihydrocortisol 21-Acetate as an internal standard in mass spectrometry

Application Note: High-Fidelity Steroid Quantitation Using 20 -Dihydrocortisol 21-Acetate as an Internal Standard

Methodology: LC-ESI-MS/MS | Matrix: Human Plasma/Serum | Analyte Class: Glucocorticoids[1][2][3]

Executive Summary & Rationale

In quantitative mass spectrometry, Stable Isotope Labeled (SIL) standards (e.g., Cortisol-

This protocol details the validation and usage of 20

Key Technical Considerations:

-

Chemical Identity: The 21-acetate moiety renders the molecule exogenous (not naturally found in human plasma), distinguishing it from the endogenous metabolite 20

-Dihydrocortisol.[1][2][3] -

Metabolic Stability Risk: As an ester, the IS is susceptible to plasma esterases. This protocol includes a critical esterase inhibition step to prevent hydrolysis back to the endogenous parent, which would invalidate the assay.

-

Chromatography: The acetate group significantly increases lipophilicity, eluting later than Cortisol and 20

-Dihydrocortisol on Reverse Phase (C18) columns.[1][2][3]

Chemical Mechanism & Signaling

Understanding the structural relationship between the analyte (Cortisol) and the IS (20

Structural Logic[2]

-

Cortisol (Target): 11

,17,21-trihydroxypregn-4-en-3,20-dione.[1][2][3][4][5] -

20

-Dihydrocortisol (Interferent): The C20 ketone is reduced to a hydroxyl.[1][2] -

20

-DHF-21-Ac (Internal Standard): The C21 hydroxyl is esterified.[1][2][3]

MS/MS Fragmentation Pathway:

-

Precursor Ion:

[1][2][3] -

Primary Fragmentation: Rapid loss of the acetate group (Acetic Acid, -60 Da) generates the stable carbocation at

.[2][3] -

Secondary Fragmentation: The resulting ion undergoes characteristic steroid backbone cleavage (A-ring cleavage), yielding

.

[1][2][3]

Experimental Protocol

A. Materials & Reagents[1][2][5][6][7][8][9][10][11]

-

Internal Standard: 20

-Dihydrocortisol 21-Acetate (Reference Standard Grade, >98% purity).[1][2][3] -

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.[1][2][3]

-

Esterase Inhibitor: Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) (Optional but recommended for long-term stability).[1][2][3]

-

Matrix: Charcoal-stripped human serum (for calibration curves).

B. Stock Solution Preparation

Critical Step: Esters are prone to hydrolysis in protic solvents over time.[1][2]

-

Master Stock (1 mg/mL): Dissolve 1 mg of 20

-DHF-21-Ac in 1 mL of 100% Acetonitrile . Do not use Methanol as the primary solvent for long-term storage to avoid transesterification.[1][2][3] -

Working IS Solution (200 ng/mL): Dilute the Master Stock into 50:50 ACN:Water. Prepare fresh weekly.

C. Sample Preparation (Liquid-Liquid Extraction)

This method utilizes LLE to ensure clean extraction and minimize matrix effects, which is crucial when using a structural analog IS.[1][2][3]

-

Aliquot: Transfer 200 µL of plasma/serum into a glass tube.

-

IS Addition: Add 20 µL of Working IS Solution (200 ng/mL). Vortex for 10 sec.

-

Extraction: Add 1.5 mL of Ethyl Acetate (or MTBE).

-

Note: Ethyl Acetate provides excellent recovery for both the polar cortisol and the less polar acetate IS.[1]

-

-

Agitation: Shake/Vortex for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant (organic layer) to a clean tube.

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid).

D. LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Source: Electrospray Ionization (ESI), Positive Mode.[2][3][6]

Chromatography:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).[2][3]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient:

MRM Transitions (Table 1):

| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role |

| Cortisol | 363.2 | 121.1 | 50 | 35 | Quantifier |

| 363.2 | 97.1 | 50 | 40 | Qualifier | |

| 20 | 407.2 | 347.2 | 50 | 15 | Quantifier (Loss of Acetate) |

| 407.2 | 121.1 | 50 | 45 | Qualifier (Backbone) |

Note: The transition 407.2 -> 347.2 is highly abundant due to the labile ester bond.[2] Use low collision energy (CE) to preserve signal.[2] Use the higher energy transition (121.1) for confirmation.

Analytical Validation Workflow

To ensure the "Trustworthiness" of this protocol, the following validation steps are mandatory.

Critical Check: Esterase Stability

Because the IS is an acetate ester, you must verify it does not degrade during sample handling.

References

-

Creative Proteomics. Guide to Steroid Hormone Analysis for Biomedical Research.Link

-

National Institutes of Health (NIH). Analytical Methods for the Determination of Neuroactive Steroids.Link[2][3]

-

Sigma-Aldrich. Isotopically Labeled Steroid Standards and Selection Criteria.[1][2]Link

-

PubChem. 20beta-Dihydrocortisol Compound Summary (Parent Metabolite).Link[1][2][3]

-

NIST Chemistry WebBook. Hydrocortisone Acetate (Structural Analog Reference).[1][2]Link[1][2][3]

Sources

- 1. 20-BETA-DIHYDROCORTISOL | 116-58-5 [amp.chemicalbook.com]

- 2. 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | C21H32O5 | CID 12150498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20Beta-Dihydrocortisol 21-Acetate, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.dk]

- 4. Hydrocortisone Acetate [webbook.nist.gov]

- 5. Hydrocortisone 21-Acetate - LKT Labs [lktlabs.com]

- 6. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synnovis.co.uk [synnovis.co.uk]

Validation & Comparative

Distinguishing 20Beta-Dihydrocortisol 21-Acetate from 20Alpha isomers

Technical Comparison Guide: Stereochemical Differentiation of 20 -Dihydrocortisol 21-Acetate vs. 20 Isomers

Executive Summary

In the metabolic profiling of corticosteroids and the quality control of pharmaceutical intermediates, distinguishing the C20-reduced metabolites of cortisol is a persistent analytical challenge. The reduction of the C20 ketone in Hydrocortisone 21-Acetate yields two stereoisomers: 20

Despite sharing identical molecular weights (406.51 g/mol ) and fragmentation patterns in mass spectrometry, these isomers exhibit distinct biological activities—the 20

Molecular Architecture & Stereochemistry

The core difference lies in the spatial arrangement of the hydroxyl group at Carbon-20. Due to the free rotation of the C17-C20 bond, these isomers are difficult to resolve on standard C18 columns without optimized conditions.

-

Target Molecule: 20

-Dihydrocortisol 21-Acetate-

IUPAC: (11

,20R)-21-(Acetyloxy)-11,17,20-trihydroxypregn-4-en-3-one -

Configuration: The C20-OH group is oriented beta (typically designated 20R in this backbone).

-

-

Isomeric Impurity: 20

-Dihydrocortisol 21-Acetate-

Configuration: The C20-OH group is oriented alpha (typically designated 20S).

-

Figure 1: Synthetic and metabolic origin of 20-dihydrocortisol isomers.

Analytical Comparison: Performance & Data

The following table summarizes the key physicochemical differences used for identification.

| Feature | 20 | 20 | Method of Detection |

| C20 Stereochemistry | X-Ray / NMR (NOE) | ||

| HPLC Elution (Biphenyl) | Typically elutes 2nd (Method Dependent) | Typically elutes 1st | UPLC-UV/MS |

| 1H-NMR (H-20 Signal) | ~3.85 - 3.95 ppm (Broad/Multiplet) | ~3.65 - 3.75 ppm | 500 MHz NMR (CD3OD) |

| 1H-NMR (18-CH3) | Shifted Upfield (Shielded) | Shifted Downfield (Deshielded) | 500 MHz NMR |

| Biological Activity | Potent MR Agonist; Weak GR Agonist | Negligible MR Activity | Receptor Binding Assay |

Experimental Protocols

Protocol A: Chromatographic Separation (UPLC-MS/MS)

Standard C18 columns often fail to baseline-resolve these isomers due to their identical hydrophobicity. Biphenyl or Phenyl-Hexyl stationary phases are strictly recommended due to their ability to engage in pi-pi interactions and shape selectivity, which discriminates between the spatial orientation of the C20-OH group.

Equipment: UPLC System coupled to Triple Quadrupole MS. Stationary Phase: Biphenyl Column (e.g., 2.1 x 100 mm, 1.7 µm).

Method Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM Ammonium Fluoride for enhanced sensitivity).

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 40% B (Isocratic hold to stack peaks)

-

1-10 min: 40% -> 70% B (Linear gradient)

-

10-12 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Validation Criteria:

-

Resolution (Rs): Must be > 1.5 between the

and -

Identification: The 20

isomer typically exhibits a slightly longer retention time on Biphenyl phases due to the specific conformation of the side chain interacting with the stationary phase pi-electrons.

Protocol B: NMR Characterization (Definitive ID)

NMR is the only self-validating method to confirm absolute stereochemistry without reference standards.

Sample Prep: Dissolve 2-5 mg of the acetate in 600 µL of Methanol-d4 (CD3OD) or Pyridine-d5 . Pyridine is excellent for resolving hydroxyl protons if exchange is slow.

Key Diagnostic Signals (in CD3OD):

-

H-20 Methine:

-

Look for the signal corresponding to the proton at C20.

-

20

: The H-20 signal appears as a multiplet around 3.85 ppm . -

20

: The H-20 signal is often shielded relative to the beta, appearing around 3.70 ppm .

-

-

H-21 Methylene (Acetate region):

-

The 21-acetate protons appear as an AB system (two doublets) due to the chiral center at C20.

-

Chemical shift: 4.80 - 5.10 ppm . The exact splitting pattern (

Hz) confirms the 21-position.

-

-

C18 Methyl Group (NOESY):

-

Perform a 1D-NOESY irradiating the 18-CH3 (singlet ~0.7-0.9 ppm).

-

20

(20R): Strong NOE correlation with H-20 is often weaker or distinct compared to the -

20

(20S): The spatial proximity of H-20 to the 18-methyl differs. In the 20

-

Protocol C: Synthesis of Reference Standard (Reduction)

If commercial standards are unavailable, a mixture can be generated to verify separation.

-

Substrate: Hydrocortisone 21-Acetate.

-

Reagent: Sodium Borohydride (NaBH4) in Methanol at 0°C.

-

Reaction: Stir for 30 mins. Quench with Acetic Acid.[2]

-

Outcome: This reaction yields a mixture of 20

(Major) and 20 -

Use: Inject this mixture into the UPLC system (Protocol A) to identify the major peak as 20

.

Biological Relevance & Mechanism

Distinguishing these isomers is not merely academic. The biological activity diverges significantly at the receptor level.

-

Glucocorticoid Receptor (GR): 20

-Dihydrocortisol is a weak agonist . It retains some ability to translocate GR to the nucleus but recruits co-regulators poorly compared to Cortisol. -

Mineralocorticoid Receptor (MR): 20

-Dihydrocortisol is a potent agonist , capable of driving hypertension and sodium retention. -

Implication: In drug development, an impurity of the 20

isomer in a corticosteroid formulation could lead to unexplained mineralocorticoid side effects (edema, hypertension).

Figure 2: Divergent receptor signaling pathways of the 20

References

-

Endocrine Abstracts. (2017). 20

-Dihydrocortisol; a weak endogenous agonist of the glucocorticoid receptor but a potent agonist of the mineralocorticoid receptor. -

Thermo Fisher Scientific. (2018). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS.

-

Journal of Chromatography B. (1986). Automated liquid chromatographic determination of the 20-dihydro isomers of cortisol and cortisone in human urine.

-

ChemicalBook. (2025). 20-Beta-Dihydrocortisol Product Properties and Melting Point Data.

-

MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.

Comparative analysis of cortisol vs 20Beta-Dihydrocortisol 21-Acetate retention times

Comparative Analysis: Cortisol vs. 20β-Dihydrocortisol 21-Acetate Retention Times

Executive Summary

This guide provides a technical comparison of the chromatographic behavior of Cortisol (the primary endogenous glucocorticoid) and 20β-Dihydrocortisol 21-Acetate (a synthetic derivative and intermediate).

The Core Distinction: While structurally related, these two compounds exhibit drastically different retention times in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Cortisol is highly polar and elutes early.

-

20β-Dihydrocortisol 21-Acetate possesses a lipophilic acetate ester at position 21, causing it to elute significantly later (typically 2–3x the retention time of cortisol).

This separation is critical for researchers validating synthetic standards against biological metabolites or conducting stability-indicating assays.

Chemical Identity & Structural Basis

To understand the chromatographic separation, one must analyze the structural modifications that alter the polarity (logP) of the molecules.

| Feature | Cortisol (Hydrocortisone) | 20β-Dihydrocortisol 21-Acetate |

| CAS Number | 50-23-7 | 116-58-5 (Parent); Acetate form varies |

| Formula | C₂₁H₃₀O₅ | C₂₃H₃₄O₅ |

| C-20 Position | Ketone (C=O) | Hydroxyl (-OH) in β-orientation |

| C-21 Position | Hydroxyl (-OH) | Acetate Ester (-O-CO-CH₃) |

| Polarity | High (Hydrophilic) | Low (Lipophilic) |

| UV Chromophore | A-ring Enone (λmax ~242 nm) | A-ring Enone (λmax ~242 nm) |

Structural Transformation Pathway

The following diagram illustrates the structural relationship and the polarity shift that dictates retention time.

Figure 1: Structural evolution from Cortisol to its Acetate derivative.[1][2] The esterification step significantly reduces polarity.

Chromatographic Mechanism

In Reverse-Phase Chromatography (RP-HPLC) , the stationary phase (typically C18) is non-polar. The fundamental rule of separation here is Hydrophobic Interaction :

-

Polar molecules (Cortisol): Interact less with the C18 chains and partition preferentially into the polar mobile phase (Water/Methanol). Result: Early elution.[3]

-

Non-polar molecules (20β-DHF 21-Acetate): The acetate group masks the polar C21-hydroxyl, creating a strong hydrophobic interaction with the C18 stationary phase. Result: Strong retention and late elution.

Predicted Retention Behavior

-

Cortisol: Baseline retention (e.g.,

min). -

20β-Dihydrocortisol: Similar to cortisol (often slightly earlier or later depending on pH, as the C20 ketone-to-hydroxyl reduction has a minor polarity effect).

-

20β-Dihydrocortisol 21-Acetate: Significant shift (e.g.,

min).

Experimental Protocol (Self-Validating System)

This protocol is designed to ensure baseline separation of the parent hormone from its esterified derivative.

Objective: Separate Cortisol, 20β-Dihydrocortisol, and 20β-Dihydrocortisol 21-Acetate.

Instrument Setup

-

System: HPLC with UV-Vis or PDA Detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Wavelength: 242 nm (Both compounds retain the A-ring enone system, ensuring visibility).

-

Temperature: 30°C.

Mobile Phase Strategy

-

Solvent A: Water (Milli-Q) + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

-

Gradient Profile:

-

Rationale: A gradient is required because the Acetate is too lipophilic for an isocratic run optimized for Cortisol (which would take too long to elute).

-

| Time (min) | % Solvent B | Phase Description |

| 0.0 | 20% | Initial equilibration (Retains Cortisol) |

| 5.0 | 20% | Isocratic hold for Cortisol elution |

| 5.1 | 20% -> 80% | Ramp to elute lipophilic Acetate |

| 15.0 | 80% | Elution of 20β-DHF 21-Acetate |

| 16.0 | 20% | Re-equilibration |

Workflow Logic Diagram

Figure 2: HPLC Separation Logic. The acetate group drives the differential retention.

Comparative Data Analysis

The following table summarizes the expected performance metrics based on standard steroid chromatography principles.

| Parameter | Cortisol | 20β-Dihydrocortisol 21-Acetate | Relative Retention (k') |

| Elution Order | 1st (Early) | 2nd (Late) | ~ 1 : 3 |

| Approx. Retention Time | 4.5 - 5.5 min | 12.0 - 15.0 min | N/A |

| Peak Shape | Sharp, Symmetrical | Broader (due to longer retention) | N/A |

| Solubility | Water/Methanol | Methanol/Acetonitrile (Poor in water) | N/A |

| Detection Limit (LOD) | ~1-5 ng/mL | ~1-5 ng/mL | Similar (Same chromophore) |

Troubleshooting Note: If the 20β-Dihydrocortisol 21-Acetate peak is missing, ensure your gradient ramps high enough (at least 70-80% Acetonitrile). Isocratic methods suitable for Cortisol (e.g., 30% ACN) may result in the Acetate eluting after 60+ minutes or not at all.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cortisol 21-acetate. Provides chemical properties and lipophilicity data supporting late elution. [Link]

-

Hasegawa, T., et al. (2009). "Micro determination of cortisol and cortisone in umbilical cord blood by chemiluminescent high-performance liquid chromatography." Biomedical Chromatography. Demonstrates standard cortisol retention behavior. [Link]

Sources

A Senior Application Scientist's Guide to Selecting 20β-Dihydrocortisol 21-Acetate Reference Standards

Introduction: The Critical Role of High-Purity Reference Standards in Endocrine Research and Drug Development

20β-Dihydrocortisol 21-acetate (CAS 66774-49-0), a key intermediate in the synthesis of 20β-Dihydrocortisol, plays a significant role in the study of steroid metabolism and the development of diagnostics for conditions such as transmissible spongiform encephalopathies. As a metabolite of the primary stress hormone, cortisol, the accurate quantification and characterization of its analogues are paramount. The reliability of any experimental data, whether for metabolic profiling, impurity analysis, or as a starting material for further synthesis, is fundamentally dependent on the quality of the chemical reference standard used.

The choice of a reference standard supplier is a critical decision that can have far-reaching implications for the validity and reproducibility of research findings. A high-quality standard is not merely a vial of powder; it is a comprehensive package of verified identity, quantified purity, and established stability. This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate and compare 20β-Dihydrocortisol 21-acetate standards from various suppliers. We will delve into the essential analytical techniques required for verification and provide a logical workflow for making an informed selection.

The Self-Validating System: A Multi-Technique Approach to Reference Standard Qualification

A trustworthy reference standard is one that has been characterized through a multi-pronged analytical approach. No single technique is sufficient to definitively confirm the identity and purity of a complex steroid molecule. This guide is structured around a self-validating system, where orthogonal analytical methods are employed to build a comprehensive and reliable profile of the reference material. The core of this evaluation rests on three pillars: Identity, Purity, and Stability .

Below, we outline the experimental workflows that form the basis of a robust comparison.

Caption: A logical workflow for the selection and verification of a chemical reference standard.

Comparative Analysis Methodology

To ensure an objective comparison, it is essential to subject the standards from different suppliers to the same rigorous analytical tests. The following sections detail the standard operating procedures for these evaluations.

Purity Assessment and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for assessing the purity of corticosteroids and identifying any related impurities.[1][2] A well-developed HPLC method can separate the main compound from process-related impurities, isomers, and degradation products.

Experimental Protocol:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for steroid analysis. A common starting point is a mixture of water and acetonitrile.[3]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient might start at 60% A / 40% B, ramping to 20% A / 80% B over 20 minutes, followed by a wash and re-equilibration step.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 20β-Dihydrocortisol 21-acetate standard.

-

Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 242 nm (based on the typical absorbance maximum for the pregn-4-ene-3,20-dione chromophore).[1]

-

-

Data Analysis:

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Identify and quantify any impurities present.

-

Caption: Step-by-step workflow for HPLC purity analysis.

Identity Confirmation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS provides unambiguous confirmation of the molecular weight and structural information through fragmentation patterns, offering a high degree of confidence in the identity of the compound.[4][5][6]

Experimental Protocol:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Utilize the same HPLC method as described for purity analysis to ensure separation prior to mass analysis.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Corticosteroids typically form protonated molecules [M+H]+.[5][6]

-

Full Scan Analysis: Acquire a full scan from m/z 100-600 to determine the mass of the parent ion. The expected [M+H]+ for C23H34O6 is approximately 407.23 m/z.

-

Product Ion Scan (MS/MS): Select the parent ion (m/z 407.23) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Key fragments can be predicted based on the steroid structure.

-

-

Data Analysis: Compare the observed parent mass and fragmentation pattern to the theoretical values for 20β-Dihydrocortisol 21-acetate.

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of a steroid.[7][8][9]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the standard in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a 5 mm NMR tube.

-

Experiments to be Performed:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

-

-

Data Analysis: Compare the observed chemical shifts, coupling constants, and correlations with established data for similar steroid structures.

Comparative Data Summary

The following table presents a hypothetical comparison of 20β-Dihydrocortisol 21-acetate standards from three representative suppliers based on the analytical workflow described above.

| Parameter | Supplier A | Supplier B | Supplier C |

| Stated Purity (on CoA) | 99.5% (HPLC) | 98% (HPLC) | "For Research Use" |

| Experimentally Determined Purity (HPLC) | 99.6% | 98.2% | 95.1% |

| Major Impurity Profile | Single impurity at 0.3% | Two impurities at 0.8% and 0.5% | Multiple impurities > 1% |

| Identity Confirmation (LC-MS/MS) | Correct [M+H]+ and fragmentation | Correct [M+H]+ and fragmentation | Correct [M+H]+, anomalous fragments |

| Structural Verification (¹H NMR) | Spectrum consistent with structure | Spectrum consistent with structure | Broadened peaks, minor unassigned signals |

| Documentation Quality | Comprehensive CoA with spectra | Basic CoA, no spectra | Product information sheet only |

| Cost per 10 mg | $250 | $180 | $120 |

Stability Assessment: A Critical, Often Overlooked Parameter

The stability of a reference standard is crucial for its long-term reliability. A forced degradation study can provide valuable insights into the potential degradation pathways and the stability-indicating nature of the analytical method.[10][11][12]

Forced Degradation Protocol:

-

Stress Conditions: Subject solutions of the standard to various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours

-

Basic: 0.1 M NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours (solid state)

-

Photolytic: Exposure to UV light (as per ICH Q1B guidelines)

-

-

Analysis: Analyze the stressed samples by the validated HPLC method to assess the extent of degradation and identify major degradation products.

A high-quality standard will exhibit minimal degradation under reasonable stress conditions, and the supplier should ideally provide stability data or recommended re-test dates.

Conclusion and Recommendations

The selection of a 20β-Dihydrocortisol 21-acetate reference standard should be a data-driven process. While cost is a consideration, it should not be the primary driver. Based on our hypothetical data:

-

Supplier A represents the highest quality standard, with excellent purity, confirmed identity, and comprehensive documentation. This standard would be the most suitable for quantitative applications, regulatory submissions, and experiments where accuracy is paramount.

-

Supplier B provides a standard of acceptable quality for many research applications. The lower purity and higher impurity levels may be acceptable for qualitative work or method development, but caution should be exercised in quantitative assays.

-

Supplier C presents a significant risk to data integrity. The lower purity and incomplete documentation make it unsuitable for most scientific applications.

As a Senior Application Scientist, I strongly recommend a two-step approach:

-

Initial Vetting: Always begin by scrutinizing the Certificate of Analysis. The absence of detailed analytical data (HPLC purity chromatogram, mass spectrum, NMR data) is a significant red flag.

-

In-house Verification: For critical applications, it is prudent to perform, at a minimum, an in-house HPLC purity check and an LC-MS identity confirmation before incorporating a new standard into your workflow.

By adopting this rigorous, evidence-based approach, researchers can ensure the quality of their reference materials, leading to more reliable, reproducible, and ultimately, more impactful scientific outcomes.

References

-

USP Monographs: Cortisone Acetate - USP29-NF24. Available at: [Link]

-

Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Ádám Tölgyesi Co. Available at: [Link]

-

HPLC Techniques for Steroid Analysis. Scribd. Available at: [Link]

-

Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

-

A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Cortisone Acetate USP 2025. USP. Available at: [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. Available at: [Link]

-

[NMR spectroscopy for studying structure and intramolecular dynamics of modified analogs of steroid hormones]. ResearchGate. Available at: [Link]

-

Conformational analysis of steroid hormone molecules in the lipid environment--a solid-state NMR approach. PubMed. Available at: [Link]

-

High-Resolution Solid-State NMR Spectroscopy of Steroids and Their Derivatives. Applied Spectroscopy Reviews. Available at: [Link]

-

USP Monographs: Hydrocortisone Acetate - USP29-NF24. Available at: [Link]

-

Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues. ACS Publications. Available at: [Link]

-

Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues. PMC. Available at: [Link]

-

Quantitative and qualitative analysis of steroids by highresolution mass spectrometry. SCIEX. Available at: [Link]

-

Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. ResearchGate. Available at: [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: [Link]

-

Results of forced degradation of HCA, DEX, and FCA by HPLC analysis. ResearchGate. Available at: [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. Available at: [Link]

-

Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. PMC. Available at: [Link]

-

Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. Encyclopedia MDPI. Available at: [Link]

-

Cortisone Acetate Tablets - USP-NF. USP-NF. Available at: [Link]

-

Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Semantic Scholar. Available at: [Link]

-

Production and stability testing of incurred reference materials for the anabolic steroid trenbolone in bovine urine. PubMed. Available at: [Link]

-

Determination of reference intervals for urinary steroid profiling using a newly validated GC. US National Library of Medicine. Available at: [Link]

-

Long‐term stability study and evaluation of intact steroid conjugate ratios after the administration of endogenous steroids. ResearchGate. Available at: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

Sources

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. researchgate.net [researchgate.net]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis of steroid hormone molecules in the lipid environment--a solid-state NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 12. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy reference for 20Beta-Dihydrocortisol 21-Acetate

Publish Comparison Guide: Infrared Spectroscopy of 20 -Dihydrocortisol 21-Acetate

Product: 20

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the high-stakes arena of steroid analysis—specifically within pharmacokinetic profiling and impurity characterization—distinguishing a metabolite from its parent compound is critical. 20

While Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, it often struggles to differentiate stereoisomers (e.g., 20

This guide objectively compares the IR spectral performance of 20

Structural Analysis & Theoretical Basis

To interpret the spectra accurately, one must understand the structural causality driving the vibrational shifts.

| Feature | 20 | Cortisol 21-Acetate (Alternative) | Impact on IR Spectrum |

| C-3 Position | Identical band ~1650 cm⁻¹ | ||

| C-20 Position | Hydroxyl (-OH) | Ketone (C=O) | CRITICAL DIFFERENTIATOR |

| C-21 Position | Acetate Ester (-OAc) | Acetate Ester (-OAc) | Strong Ester C=O band ~1735-1750 cm⁻¹ |

| C-11 Position | O-H Stretch contribution |

The "Silent" Ketone Mechanism

The primary performance metric for this reference standard is the absence of the C-20 ketone band. In Cortisol 21-Acetate, the side chain contains two carbonyls (C-20 ketone and C-21 ester). In 20

Comparative Spectral Performance

The following data summarizes the expected vibrational bands based on steroid structural chemistry and reference data for the parent scaffold [1, 2].

Table 1: Spectral Fingerprint Comparison

| Vibrational Mode | Region (cm⁻¹) | 20 | Cortisol 21-Acetate (Alternative) | Differentiation Logic |

| O-H Stretch | 3300–3500 | Broad, Intense (Multiple OH: C11, C17, C20) | Broad, Medium (C11, C17 only) | 20 |

| Ester C=O | 1735–1750 | Strong, Singlet | Strong, often overlapped | The C-21 Acetate carbonyl appears in both. |

| C-20 Ketone | 1715–1725 | ABSENT | Present (Shoulder/Peak) | Primary Pass/Fail Criteria. The disappearance of this band confirms reduction. |

| Enone C=O (C3) | 1650–1665 | Strong | Strong | Characteristic of the A-ring; confirms the steroid skeleton is intact. |

| C=C Stretch | 1610–1620 | Weak/Medium | Weak/Medium | Conjugated alkene ( |

| C-O Stretch | 1200–1260 | Strong (Acetate C-O-C) | Strong (Acetate C-O-C) | Dominant ester band in fingerprint region. |

Performance Verdict

-

Specificity: High. IR is superior to standard UV (which only tracks the A-ring enone) for confirming the C-20 status.

-

Resolution: The separation between the Ester C=O (~1740 cm⁻¹) and the Enone C=O (~1660 cm⁻¹) is distinct. In the Alternative (Cortisol Acetate), the C-20 ketone often bridges this gap or creates a "shoulder" on the ester peak. The 20

-DHF Acetate spectrum will show a cleaner "valley" between 1740 and 1660 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol. This workflow is designed to minimize hygroscopic interference which can obscure the critical O-H region.

Materials

-

Analyte: 20

-Dihydrocortisol 21-Acetate Reference Standard (~2 mg). -

Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR Crystal.

-

Control: Cortisol 21-Acetate (for side-by-side comparison).

Step-by-Step Methodology

-

Sample Preparation (Choice of Path):

-

Path A (KBr Pellet - Recommended for Resolution): Grind 1 mg of sample with 100 mg dry KBr. Press at 10 tons for 2 minutes to form a translucent pellet.

-

Path B (ATR - Recommended for Speed): Place neat solid on the Diamond ATR crystal. Apply high pressure clamp to ensure contact.

-

-

Instrument Setup:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

-

Scans: 32 minimum (to reduce noise in the fingerprint region).

-

Range: 4000–400 cm⁻¹.

-

-

Data Acquisition:

-

Collect background (air/clean crystal).

-

Collect Sample Spectrum.[1]

-

-

Validation Check (The "Logic Gate"):

-

Check 1: Is there a peak at ~1660 cm⁻¹? (Yes = Steroid A-ring intact).

-

Check 2: Is there a peak at ~1740 cm⁻¹? (Yes = Acetate intact).

-

Check 3: Is there a peak at ~1720 cm⁻¹?

-

YES

Sample is likely oxidized or is Cortisol Acetate. -

NO

Sample is 20

-

-

Visualization of Logic & Workflow

The following diagrams illustrate the structural transformation and the decision logic for identifying the compound.

Diagram 1: Structural Difference & Spectral Logic

Caption: Transformation of Cortisol 21-Acetate to 20

Diagram 2: Identification Decision Tree

Caption: Step-by-step logic gate for confirming the identity of 20

References

-

PubChem. (n.d.). 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- (20beta-Dihydrocortisol) Spectral Data. National Library of Medicine. Retrieved from [Link]

-

Manivannan, P., & Kumar, R. T. (2009). Spectral Analysis of Hydrocortisone. Journal of Chemical and Pharmaceutical Sciences, 2(1). Retrieved from [Link]

-

National Institute of Health Sciences (Japan). (n.d.). Hydrocortisone Acetate Monograph & IR Reference. Japanese Pharmacopoeia. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

Sources

A Guide to the Definitive Identification of 20β-Dihydrocortisol 21-Acetate: A Comparative Analysis of Confirmatory Techniques

In the landscape of pharmaceutical research and development, the unambiguous identification of steroid molecules is not merely a procedural step but the bedrock of scientific validity. For compounds like 20β-Dihydrocortisol 21-Acetate, a key intermediate and metabolite, its structural confirmation underpins everything from metabolic studies to regulatory submissions. This guide offers a comparative analysis of the principal confirmatory techniques, moving beyond rote protocols to explore the strategic rationale behind their application. We will dissect the capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy, providing the in-depth perspective required to build a robust, self-validating analytical workflow.

The Analytical Imperative: Beyond Ambiguity

The primary challenge in steroid analysis is the profound structural similarity among isomers and metabolites. 20β-Dihydrocortisol 21-Acetate must be distinguished from its α-isomer, its parent cortisol, and a host of other related endogenous and synthetic steroids. A confirmatory test, therefore, must provide structural information with such high fidelity that it eliminates any reasonable doubt about the analyte's identity. The gold standard approach is not to rely on a single method but to employ orthogonal techniques—those that measure different physicochemical properties—to generate a comprehensive and irrefutable body of evidence.

This guide focuses on two pillars of modern analytical chemistry for definitive structural confirmation:

-

Mass Spectrometry (MS): Unrivaled in sensitivity, providing exquisite detail on molecular weight and fragmentation pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ultimate authority in defining the complete three-dimensional structure of a molecule.

I. Mass Spectrometry: Deciphering the Molecular Blueprint

Mass spectrometry, particularly when coupled with chromatography, is the workhorse of steroid identification and quantification. Its power lies in its ability to ionize molecules and measure their mass-to-charge ratio (m/z) with high precision. For confirmatory purposes, tandem mass spectrometry (MS/MS) is the industry standard.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the routine analysis of corticosteroids due to its high sensitivity, specificity, and applicability to thermally labile compounds without the need for chemical derivatization.[1][2]

The Causality Behind the Choice: Steroids like 20β-Dihydrocortisol 21-Acetate are non-volatile and can degrade at the high temperatures required for gas chromatography.[2] LC-MS/MS circumvents this by using "soft" ionization techniques, such as Electrospray Ionization (ESI), which transfers the intact molecule into the gas phase, typically as a protonated molecule ([M+H]^+). The true confirmatory power comes from the tandem MS aspect. A first mass analyzer (Q1) isolates the specific precursor ion (e.g., the ([M+H]^+) of our target). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it requires a molecule to meet two distinct mass criteria: the correct precursor mass and the correct product ion masses.[1]

Caption: Logical workflow demonstrating how different NMR experiments contribute to definitive structural elucidation.

-

Sample Preparation: Dissolve a sufficient amount (typically 1-10 mg) of highly purified 20β-Dihydrocortisol 21-Acetate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The purity of the sample is critical to avoid confounding signals.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). This includes:

-

Standard 1D

H spectrum. -

Standard 1D

C spectrum. -

2D COSY, HSQC, and HMBC experiments.

-

-

Data Analysis: Process the spectra and assign all

H and

Conclusion: A Strategy for Certainty

The confirmation of 20β-Dihydrocortisol 21-Acetate requires a strategic, multi-faceted approach. For routine, high-sensitivity confirmation in complex matrices where a reference standard is available, LC-MS/MS is the undisputed method of choice, offering a powerful combination of chromatographic separation and highly specific mass detection. Its confirmatory power rests on the stringent criteria of retention time matching, precursor ion selection, and consistent product ion ratios.

For the absolute, unequivocal determination of structure—essential for the initial characterization of a reference standard or the identification of an unknown metabolite—NMR spectroscopy is the ultimate tool. It provides a complete structural blueprint that is not reliant on comparison to a known standard.

Ultimately, the most rigorous confirmation is achieved when these orthogonal techniques are used in concert. The mass and fragmentation data from MS complement the detailed connectivity map from NMR, providing a dossier of evidence that is scientifically sound and defensible in any research or regulatory context.

References

-

Marcos, J., & Pozo, O. J. (2018). Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. In Mass Spectrometry-Latest Innovations and Applications. IntechOpen. [Link]

-

Al-Dirbashi, O. Y., et al. (2008). Two chromatographic methods for the determination of corticosteroids in human biological fluids: pharmacokinetic applications. Journal of Chromatography B, 867(1), 113-120. [Link]

-

Jain, R., et al. (2016). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 6(4), 217-226. [Link]

-

Matysik, S., & Schött, H. F. (2009). Enhanced Analysis of Steroids by Gas Chromatography/Mass Spectrometry using Microwave-Accelerated Derivatization. Analytical Chemistry, 81(15), 6253-6259. [Link]

-

Shackleton, C. H. (1995). High-performance liquid chromatographic analysis of corticosteroids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 319-340. [Link]

-

Dehennin, L., & Schoneshofer, M. (1977). High-performance liquid chromatographic analysis for synthetic corticosteroids in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 143(3), 314-316. [Link]

-

Wu, W. G., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2605. [Link]

-

D'hooge, B. A., et al. (2010). Confirmation and 3D profiling of anabolic steroid esters in injection sites using imaging desorption electrospray ionisation (DESI) mass spectrometry. Analyst, 135(4), 775-781. [Link]

-

Blinov, K., & Williams, A. J. (2012). Steroids and NMR. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. [Link]

-

Palonek, J., et al. (2005). Screening for Corticosteroids in Urine with on-line Extraction and LC-MSMS Detection. In Recent Advances In Doping Analysis (13). Sport und Buch Strauß. [Link]

-

Medvedeva, E. S., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5860. [Link]

-

Shackleton, C. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. The Journal of Clinical Endocrinology & Metabolism, 95(5), 2059-2062. [Link]

-

Duddeck, H., & Tóth, G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products.[Link]

-

Stastny, K., et al. (2017). Determination of testosterone esters and nortestosterone esters in animal blood serum by LC-MS/MS. Food Additives & Contaminants: Part A, 35(2), 266-277. [Link]

-

Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho, 52(3), 672-678. [Link]

-

Mele, C., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. Metabolites, 13(1), 43. [Link]

-

Hansen, S. K., et al. (2018). 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine. Clinical Biochemistry, 55, 59-62. [Link]

-

Heu, C., et al. (2007). Development of a liquid chromatography–tandem mass spectrometry method for the determination of 23 endogenous steroids in small volumes of primate urine. Journal of Chromatography B, 860(1), 84-93. [Link]

-

Tölgyesi, Á. (2010). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. PhD Thesis, Budapest University of Technology and Economics. [Link]

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment & Handling Protocols for 20Beta-Dihydrocortisol 21-Acetate

As a potent glucocorticoid derivative utilized in advanced endocrine research and drug development, 20Beta-Dihydrocortisol 21-Acetate requires rigorous laboratory safety protocols. While the acute lethality of this compound is relatively low, the primary occupational hazard lies in chronic, low-dose exposure. Systemic absorption—whether via the inhalation of airborne powder or dermal permeation—can lead to severe adrenocortical suppression, metabolic alterations, and reproductive toxicity.

This guide provides an authoritative, self-validating operational framework for the safe handling, solubilization, and disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Quantitative Hazard Metrics & PPE Specifications

To establish a highly controlled environment, we must first understand the quantitative thresholds of the compound. The following table summarizes the toxicological baseline for hydrocortisone derivatives and the corresponding Personal Protective Equipment (PPE) required to mitigate those risks.

| Hazard / Parameter | Value & Specification | Operational Rationale |

| Acute Oral Toxicity (LD50) | 1[1] | Indicates low acute lethality; the primary risk is chronic, low-dose systemic accumulation. |

| Target OEL (8-h TWA) | 2[2] | Strict control banding is required to prevent unintended adrenocortical suppression in workers. |

| Glove Material | Nitrile (Double-gloved) | Must be 3[3] to prevent dermal permeation; latex is highly permeable to steroids. |

| Respiratory Protection | N95 / PAPR | 3[3] against aerosolized micro-particulates outside of containment. |

| Body Protection | Poly-coated Tyvek Gown | Standard cotton coats absorb liquids; poly-coated gowns 3[3] directly to the worker's skin. |

Step-by-Step Handling Methodologies

To ensure absolute trustworthiness in your laboratory operations, every protocol must act as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Phase 1: Environmental Setup & PPE Donning

Step 1: Biosafety Cabinet (BSC) Verification

-

Action : Activate the Class II BSC and allow it to 4[4] prior to introducing materials. Line the work surface with a disposable, plastic-backed absorbent bench pad.

-

Verification : Check the magnehelic gauge to confirm appropriate negative pressure and airflow velocity.

-

Causality : Running the BSC establishes a stable air curtain. The magnehelic gauge acts as a self-validating check; if the pressure is out of specification, the containment barrier is compromised, and work must not proceed.

Step 2: Establishing the Temporary Barrier (PPE)

-

Action : Don a poly-coated Tyvek gown, an N95 respirator, and indirect-venting chemical goggles. Apply a base layer of nitrile gloves under the gown cuffs, and a3[3].

-

Verification : Perform a visual inspection and a seal check on the N95 respirator. Ensure no skin is exposed at the wrists.

-

Causality : Corticosteroids can permeate standard latex. Nitrile provides a validated chemical barrier. The double-gloving technique ensures that if the outer glove is contaminated, the inner glove maintains the sterile boundary during doffing.

Phase 2: Weighing and Solubilization

Step 3: Static Neutralization

-

Action : Use an anti-static bar or zero-stat gun on the powder vessel and dedicated weighing spatulas before transferring the 20Beta-Dihydrocortisol 21-Acetate.

-

Verification : Observe the powder; it should rest flat without clinging to the upper walls of the vial.

-

Causality : Steroid powders are highly prone to static charge buildup. Neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone, thereby adhering to the strict2[2].

Step 4: Closed-System Solubilization

-

Action : Weigh the compound directly into a pre-tared, sealable centrifuge tube. Add the primary solvent (e.g., DMSO or Ethanol) directly to the tube inside the BSC. Cap the tube tightly before vortexing.

-

Verification : Invert the sealed tube gently to check for leaks before transferring it to a vortex mixer.

-

Causality : Solubilizing the compound inside the containment zone converts the hazardous dry powder into a liquid solution, eliminating the risk of inhalation. Capping before agitation prevents liquid micro-droplet escape.

Phase 3: Decontamination and Waste Segregation

Step 5: Wet-Wipe Decontamination

-

Action : Do not dry-sweep spills. 4[4] all BSC surfaces and non-disposable equipment with a suitable solvent (e.g., 70% ethanol), followed by distilled water.

-

Verification : Visually inspect the bench pad and surfaces for any remaining white powder residue.

-

Causality : Dry sweeping resuspends toxic particles into the air. Wet-wiping traps the hydrophobic corticosteroid molecules in the solvent, allowing safe physical removal.

Step 6: Doffing and Disposal

-

Action : Remove the outer gloves while still inside the BSC. Doff the gown and inner gloves by rolling them inside-out. Dispose of all consumables in a designated, double-bagged hazardous waste container.

-

Verification : Ensure the waste bag is sealed and labeled specifically for "Hazardous Steroid Waste - High-Temperature Incineration."

-

Causality : Rolling PPE inside-out traps any surface contamination within the garment itself, protecting the worker and the ambient laboratory environment from secondary exposure.

Visualizing the Safe Handling Workflow

Caption: Operational workflow for the safe handling and disposal of 20Beta-Dihydrocortisol 21-Acetate.

References

-

Handling and Dispensing of Steroids - WebofPharma. 4

-

Personal protective equipment for preparing toxic drugs - GERPAC. 3

-

Safety Data Sheet - Hydrocortisone - Cayman Chemical. 1

-

Setting occupational exposure limits for pharmaceuticals - ResearchGate. 2

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.